N-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-3-nitroaniline
Description
N-(4-ethoxybenzylidene)-2-methyl-3-nitroaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound features an ethoxy group attached to a benzylidene moiety, a methyl group, and a nitro group on an aniline ring
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-N-(2-methyl-3-nitrophenyl)methanimine |
InChI |
InChI=1S/C16H16N2O3/c1-3-21-14-9-7-13(8-10-14)11-17-15-5-4-6-16(12(15)2)18(19)20/h4-11H,3H2,1-2H3 |
InChI Key |
ZFEDPGSHPHHPQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NC2=C(C(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzylidene)-2-methyl-3-nitroaniline can be achieved through a condensation reaction between 4-ethoxybenzaldehyde and 2-methyl-3-nitroaniline. The reaction is typically carried out in the presence of an acid catalyst such as hydrochloric acid or acetic acid. The reaction mixture is refluxed in an appropriate solvent like ethanol or methanol for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of N-(4-ethoxybenzylidene)-2-methyl-3-nitroaniline would involve similar reaction conditions but with optimized parameters for large-scale synthesis. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybenzylidene)-2-methyl-3-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine for halogenation.
Major Products Formed
Reduction: N-(4-ethoxybenzylidene)-2-methyl-3-aminoaniline.
Oxidation: N-(4-carboxybenzylidene)-2-methyl-3-nitroaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-ethoxybenzylidene)-2-methyl-3-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its Schiff base structure makes it a useful ligand in coordination chemistry.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzylidene)-2-methyl-3-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The Schiff base moiety can coordinate with metal ions, affecting their bioavailability and activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxybenzylidene)-4-butylaniline
- N-(4-methoxybenzylidene)-4-butylaniline
- N-(4-phenylbenzylidene)benzylamine
Uniqueness
N-(4-ethoxybenzylidene)-2-methyl-3-nitroaniline is unique due to the presence of both an ethoxy group and a nitro group on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be exploited in various applications, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
